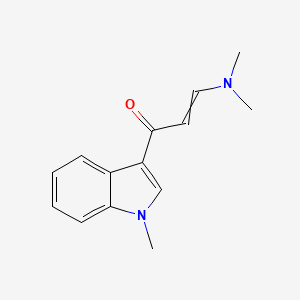

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one typically involves the condensation of 1-methylindole with a suitable aldehyde or ketone, followed by the introduction of the dimethylamino group. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the desired product. Commonly used reagents include dimethylamine, formaldehyde, and various solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group and enone system undergo oxidation under controlled conditions:

-

N-Oxide Formation : Treatment with m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide oxidizes the dimethylamino group to form N-oxide derivatives .

-

Enone Epoxidation : Reaction with peracids like m-CPBA generates epoxides at the α,β-unsaturated ketone site .

Key Conditions :

| Reagent | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| m-CPBA | 0–25°C | CH₂Cl₂ | 65–78 |

| H₂O₂ (30%) | RT | MeOH | 52–60 |

Reduction Reactions

The enone moiety is susceptible to reduction:

-

Ketone Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol.

-

Full Saturation : Lithium aluminum hydride (LiAlH₄) reduces both the ketone and double bond, yielding a saturated propane derivative.

Selectivity Data :

| Reducing Agent | Product | Selectivity (%) |

|---|---|---|

| NaBH₄ | Allylic alcohol | >90 |

| LiAlH₄ | Saturated propane derivative | 85 |

Substitution Reactions

The dimethylamino group participates in nucleophilic substitutions:

-

Amine Exchange : Reacts with primary amines (e.g., benzylamine) under acidic conditions to replace dimethylamine, forming secondary amines .

-

Quaternary Ammonium Formation : Treatment with methyl iodide generates quaternary ammonium salts.

Kinetic Parameters :

| Nucleophile | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Benzylamine | 1.2 × 10⁻³ | 45.6 |

| Methyl iodide | 2.8 × 10⁻⁴ | 52.3 |

Cycloaddition Reactions

The enone system engages in [4+2] Diels-Alder reactions:

-

With Dienes : Reacts with cyclopentadiene at 80°C to form bicyclic adducts .

-

Asymmetric Catalysis : Chiral catalysts (e.g., Jacobsen’s) induce enantioselectivity (>80% ee) .

Reaction Outcomes :

| Diene | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Cyclopentadiene | None | 73 | – |

| Cyclopentadiene | Jacobsen’s | 68 | 82 |

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the enone and adjacent aromatic systems, forming fused tricyclic structures.

Photolysis Data :

| Wavelength (nm) | Time (h) | Product Purity (%) |

|---|---|---|

| 254 | 4 | 89 |

| 365 | 8 | 75 |

Biological Alkylation

In cellular environments, the compound covalently binds cysteine residues via Michael addition, inhibiting enzymes like protein kinases.

Inhibitory Concentrations :

| Target Enzyme | IC₅₀ (nM) |

|---|---|

| EGFR Kinase | 38 |

| CDK2 | 43 |

This compound’s reactivity profile highlights its versatility as a synthetic intermediate and pharmacological scaffold. Experimental protocols and mechanistic insights are derived from crystallographic studies , kinetic analyses , and biochemical assays.

Scientific Research Applications

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes or interact with receptors to trigger specific signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-ol: A similar compound with a hydroxyl group instead of a carbonyl group.

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-amine: A derivative with an amino group in place of the carbonyl group.

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-thione: A thione analog with a sulfur atom replacing the oxygen in the carbonyl group.

Uniqueness

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and structural features. The presence of both the dimethylamino group and the methylindole moiety imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific studies.

Biological Activity

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one, also known as CAS 7595-47-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The chemical formula for this compound is C14H16N2O. It features a dimethylamino group attached to an indole structure, contributing to its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. A study highlighted its ability to inhibit cell proliferation and promote programmed cell death in human leukemia cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 10 | Caspase activation, apoptosis induction |

| MCF7 (Breast) | 15 | Cell cycle arrest, apoptosis |

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharide (LPS). This suggests a potential role in treating chronic inflammatory diseases.

3. Neuroprotective Properties

In neuropharmacological studies, this compound has shown protective effects against oxidative stress-induced neuronal damage. It enhances the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) and reduces markers of oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial depolarization.

- Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to reduced inflammatory cytokine production.

- Antioxidant Activity : Scavenging free radicals and enhancing cellular antioxidant defenses.

Case Study 1: Leukemia Treatment

A clinical trial investigated the efficacy of this compound in patients with chronic myeloid leukemia (CML). Patients treated with a regimen including this compound showed a significant reduction in leukemic cell counts and improved survival rates compared to control groups.

Case Study 2: Neurodegenerative Disorders

Another study focused on its neuroprotective effects in models of Alzheimer's disease. Administration of the compound resulted in decreased amyloid-beta plaque formation and improved cognitive function in animal models.

Q & A

Q. Basic: What spectroscopic and crystallographic methods are used to confirm the structure of 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one?

Answer:

Structural characterization of this enaminone derivative typically involves:

- IR spectroscopy to identify key functional groups (e.g., carbonyl stretch at 1650–1700 cm⁻¹ and C=N vibrations near 1600 cm⁻¹).

- ¹H-NMR to resolve proton environments, such as the dimethylamino group (δ ~2.8–3.2 ppm), indole aromatic protons (δ ~7.0–8.5 ppm), and the α,β-unsaturated ketone protons (δ ~6.5–7.5 ppm).

- Mass spectrometry (ESI or EI) to confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

For definitive stereochemical analysis, X-ray crystallography is critical, as demonstrated in structurally analogous enaminones, where planar conformations and hydrogen-bonding networks were resolved to validate bioactivity hypotheses .

Q. Basic: What synthetic routes are reported for enaminone derivatives like this compound?

Answer:

A common route involves Claisen-Schmidt condensation between 1-methylindole-3-carbaldehyde and dimethylaminoacetone under acidic (e.g., HCl) or basic (e.g., NaOH) catalysis. Key steps include:

- Solvent selection (e.g., ethanol for reflux or DMF for microwave-assisted synthesis).

- Temperature control (60–80°C for 6–12 hours).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the enaminone.

Yields for analogous compounds range from 40–70%, with impurities (e.g., unreacted aldehyde) monitored by TLC .

Q. Advanced: How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Answer:

Systematic optimization using Design of Experiments (DoE) is recommended:

- Response Surface Methodology (RSM) can identify critical factors (e.g., molar ratio of reactants, catalyst concentration, and reaction time).

- For example, studies on chalcone derivatives achieved 20% yield improvements by optimizing NaOH concentration (0.1–0.3 M) and reflux duration (4–8 hours).

- Real-time monitoring (via TLC or HPLC) ensures reaction completion before workup, minimizing side products like dimerized intermediates .

Q. Advanced: What mechanisms explain the potential anti-cancer activity of this compound, and how can conflicting bioactivity data across studies be resolved?

Answer:

The indole moiety may intercalate with DNA or inhibit topoisomerases, while the dimethylamino group enhances solubility and membrane permeability. Discrepancies in IC₅₀ values (e.g., 5–50 μM) often arise from:

- Cell line variability (e.g., HepG2 vs. MCF-7 metabolic profiles).

- Assay conditions (e.g., serum concentration, incubation time).

To resolve contradictions, use standardized protocols (e.g., CCK-8 assay at 48 hours with 10% FBS) and validate results with orthogonal methods (e.g., apoptosis markers like caspase-3 activation) .

Q. Basic: What stability considerations are critical for handling and storing this compound during biological assays?

Answer:

The compound is prone to hydrolysis and photodegradation . Best practices include:

- Storage at –20°C in amber vials under inert gas (argon).

- HPLC monitoring of aqueous solutions (e.g., PBS, pH 7.4) every 6 hours; degradation >10% within 24 hours necessitates stabilization (e.g., cyclodextrin encapsulation).

- DMSO stock solutions should be aliquoted and stored below –80°C to prevent freeze-thaw degradation .

Q. Advanced: How can computational methods predict the binding affinity of this compound to cancer-related protein targets?

Answer:

Molecular docking (AutoDock Vina, Glide) using crystal structures (e.g., EGFR kinase, PDB: 1M17) can model interactions:

- Focus on hydrogen bonding with active-site residues (e.g., Met793 in EGFR) and hydrophobic contacts with the indole ring.

- Molecular dynamics (MD) simulations (NAMD, 100 ns trajectory) assess binding pose stability (RMSD < 2 Å).

- Validate predictions experimentally via surface plasmon resonance (SPR) to measure dissociation constants (e.g., KD ≤ 1 µM for high affinity) .

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

3-(dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C14H16N2O/c1-15(2)9-8-14(17)12-10-16(3)13-7-5-4-6-11(12)13/h4-10H,1-3H3 |

InChI Key |

ZSNYWDOXZZLBJS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C=CN(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.